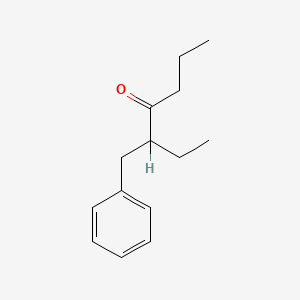

3-Benzyl-4-heptanone

Description

Significance of Branched Ketones in Organic Synthesis and Chemical Biology

Ketones are a fundamental functional group in organic chemistry, consisting of a carbonyl group bonded to two carbon atoms. chemicalbook.comgoogle.com Their polarity, with a nucleophilic oxygen and an electrophilic carbon, makes them key participants in a variety of reactions. chemicalbook.com Branched ketones, which feature alkyl or aryl substituents on the carbon atoms alpha to the carbonyl group, are particularly valuable.

These structures are considered versatile building blocks in organic synthesis and are found in numerous natural products. The acidity of the α-hydrogen in ketones (pKa ≈ 20) allows for the formation of enolates, which are crucial nucleophiles for creating new carbon-carbon bonds. chemicalbook.com Specifically, α-branched ketones are used in reactions like the Michael addition to generate new stereocenters, including all-carbon quaternary stereocenters, which are important structural motifs in complex molecules. The resulting products can be transformed into other important synthetic intermediates, such as 1,4- and 1,5-ketoaldehydes.

Historical Context of 3-Benzyl-4-heptanone in Scientific Literature

The history of 3-Benzyl-4-heptanone is closely linked to the safety evaluation of food and flavor ingredients that began in the mid-20th century. The Flavor and Extract Manufacturers Association (FEMA) established its expert panel in 1960 to assess substances as "Generally Recognized as Safe" (GRAS). femaflavor.orgregulations.gov The first list of FEMA GRAS substances was published in 1965. ift.orgifeat.org

3-Benzyl-4-heptanone is identified as FEMA No. 2146. femaflavor.orgparchem.com Its inclusion on this list signifies a history of use by the U.S. flavor industry prior to extensive modern analytical investigation. foreverest.net A scientific literature review from 1983, which covered aryl-substituted secondary alcohols and ketones, included 3-Benzyl-4-heptanone, indicating its presence in the scientific record by that time. femaflavor.org Further safety assessments were published in a 2007 article in Food and Chemical Toxicology, as part of a comprehensive re-evaluation of GRAS flavoring substances. femaflavor.org A 2002 JECFA summary also includes a safety evaluation of this compound. femaflavor.orginchem.org

Structural Features and Stereochemical Considerations of 3-Benzyl-4-heptanone

3-Benzyl-4-heptanone is an aromatic ketone with a defined molecular structure. Its key identifiers and properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 7492-37-7 | femaflavor.orgcas.org |

| Molecular Formula | C₁₄H₂₀O | cas.orgchemspider.com |

| Molecular Weight | ~204.31 g/mol | parchem.comcas.org |

| IUPAC Name | 3-Benzyl-4-heptanone | chemspider.com |

| Synonyms | 4-Heptanone (B92745), 3-(phenylmethyl)-; Benzyl (B1604629) dipropyl ketone | cas.orgchemspider.com |

| Appearance | Colorless oily liquid | chemicalbook.com |

| Odor/Flavor Profile | Fruity, berry, woody, raisin odor with an herbal nuance. | chemicalbook.com |

The structure features a chiral center at the carbon in the 3-position, which is bonded to the benzyl group, an ethyl group, a hydrogen atom, and the carbonyl carbon. Consequently, the compound can exist as a pair of enantiomers. Commercially, 3-Benzyl-4-heptanone is supplied as a racemic mixture, meaning it contains equal amounts of both enantiomers. femaflavor.org Its optical activity is designated as (+/-), reflecting its racemic nature. femaflavor.org

Current Research Landscape and Gaps Pertaining to 3-Benzyl-4-heptanone

The current research landscape for 3-Benzyl-4-heptanone is predominantly focused on its application as a flavoring agent and its associated safety assessments. thegoodscentscompany.comfemaflavor.orgfemaflavor.org It is used as a United States Pharmacopeia (USP) reference standard, which is essential for quality control tests and assays within the pharmaceutical and food industries. chemicalbook.com

Despite the established importance of branched ketones as synthetic intermediates, there is a notable gap in the scientific literature regarding the use of 3-Benzyl-4-heptanone in other areas of chemical research. One literature review explicitly notes that "very few articles have been published on 3-Benzyl-4-heptanone". foodb.ca Searches for its application in fields such as asymmetric synthesis, catalysis, or as a molecular probe in chemical biology yield limited results. This suggests that its potential as a versatile chemical building block, beyond its organoleptic properties, remains largely unexplored or unreported in peer-reviewed scientific literature. The primary focus remains on its industrial use in flavors and fragrances, rather than as a starting material or intermediate for the synthesis of other complex chemical structures.

Structure

3D Structure

Properties

IUPAC Name |

3-benzylheptan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-3-8-14(15)13(4-2)11-12-9-6-5-7-10-12/h5-7,9-10,13H,3-4,8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTCWTIGDNJZOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C(CC)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50864073 | |

| Record name | 4-Heptanone, 3-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless oily liquid with a fruity, berry, woody, raisin odour | |

| Record name | 3-Benzyl-4-heptanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/750/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

158.00 to 160.00 °C. @ 10.00 mm Hg | |

| Record name | 3-Benzyl-4-heptanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041482 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water, soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 3-Benzyl-4-heptanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/750/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.931-0.937 | |

| Record name | 3-Benzyl-4-heptanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/750/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7492-37-7 | |

| Record name | 3-(Phenylmethyl)-4-heptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7492-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzyl-4-heptanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007492377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Heptanone, 3-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Heptanone, 3-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(phenylmethyl)heptan-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BENZYL-4-HEPTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64UYT55005 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Benzyl-4-heptanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041482 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for the Preparation of 3 Benzyl 4 Heptanone

Retrosynthetic Analysis of 3-Benzyl-4-heptanone Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-Benzyl-4-heptanone, the analysis focuses on the disconnection of the carbon-carbon bonds adjacent to the ketone functional group.

Disconnection Strategies for α-Branched Ketones

The structure of 3-Benzyl-4-heptanone, an α-branched acyclic ketone, suggests several logical points for bond disconnection. The most strategically significant disconnections are the bonds to the α-carbon (C3), which bears the benzyl (B1604629) substituent.

Two primary disconnection strategies are considered:

Disconnection of the Cα-C(benzyl) bond: This is the most direct approach. Breaking this bond leads to a synthon representing the enolate of 4-heptanone (B92745) and a benzyl cation synthon. These synthons correspond to readily available chemical reagents: 4-heptanone and an electrophilic benzyl species, such as benzyl bromide. This pathway falls under the category of ketone alkylation.

Disconnection of the Cα-C(carbonyl) bond: This disconnection is characteristic of a condensation-type reaction. This approach breaks the molecule into a 2-benzylbutanoyl synthon and a propyl synthon. This suggests a reaction involving a derivative of 2-benzylbutanoic acid and a propyl organometallic reagent.

A third strategy involves disconnecting the double bond of an α,β-unsaturated ketone precursor. This leads back to 4-heptanone and benzaldehyde (B42025) via a condensation reaction, followed by a reduction step.

Strategic Considerations for Introducing the Benzyl Moiety

The choice of disconnection strategy dictates how the benzyl group is incorporated into the molecular framework.

Benzyl Group as an Electrophile: Following the first disconnection strategy, the benzyl group is introduced via an electrophile like benzyl bromide or chloride. This requires the prior formation of a nucleophilic enolate from 4-heptanone. A critical consideration for this method is the choice of base; a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is necessary to ensure complete and irreversible formation of the enolate, thereby minimizing side reactions like self-condensation.

Benzyl Group within a Nucleophile or Precursor: The second strategy involves building the carbon skeleton with the benzyl group already in place. For instance, a Grignard reaction could utilize a propyl nucleophile (e.g., propylmagnesium bromide) to attack an activated carboxylic acid derivative, such as a Weinreb amide, derived from 2-benzylbutanoic acid. adichemistry.com

Benzyl Group from an Aldehyde: The third strategy introduces the benzyl moiety via benzaldehyde in a crossed aldol (B89426) condensation with 4-heptanone. This forms an α,β-unsaturated ketone (3-benzylidene-4-heptanone), which is then hydrogenated to yield the final saturated product. This two-step sequence is often highly efficient.

Classical Synthetic Routes to 3-Benzyl-4-heptanone

Several classical methods in organic synthesis can be effectively applied to construct 3-Benzyl-4-heptanone.

Alkylation Approaches to Ketones (e.g., Lithium Enolates)

The direct alkylation of a ketone enolate is a fundamental carbon-carbon bond-forming reaction and a straightforward approach to 3-Benzyl-4-heptanone. The synthesis begins with the deprotonation of 4-heptanone at the α-carbon. Since 4-heptanone is symmetrical, only one enolate can be formed, simplifying the reaction.

The reaction proceeds in two main steps:

Enolate Formation: 4-heptanone is treated with a strong, sterically hindered base, typically lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). The base selectively removes a proton from the α-carbon to form a lithium enolate.

Alkylation: The nucleophilic enolate is then treated with an electrophilic benzyl source, such as benzyl bromide. The enolate attacks the benzyl bromide in an Sₙ2 reaction to form the new carbon-carbon bond, yielding 3-Benzyl-4-heptanone after an aqueous workup.

| Step | Reactants | Reagents & Conditions | Product | Purpose |

| 1 | 4-Heptanone | 1. Lithium diisopropylamide (LDA), THF, -78 °C | Lithium enolate of 4-heptanone | Generation of the nucleophile |

| 2 | Lithium enolate | 2. Benzyl bromide (C₆H₅CH₂Br) | 3-Benzyl-4-heptanone | C-C bond formation via Sₙ2 |

Grignard and Organometallic Coupling Reactions

Grignard reactions offer a powerful tool for C-C bond formation. While several Grignard-based routes to 3-Benzyl-4-heptanone are conceivable, one of the most efficient methods involves the use of a Weinreb amide to prevent the common problem of over-addition that can occur when Grignard reagents react with other carboxylic acid derivatives like acid chlorides or esters. adichemistry.com

The synthesis can be outlined as follows:

Amide Formation: 2-Benzylbutanoic acid is converted into its corresponding Weinreb amide, N-methoxy-N-methyl-2-benzylbutanamide. This is typically achieved by first converting the carboxylic acid to an acid chloride (using thionyl chloride or oxalyl chloride) and then reacting it with N,O-dimethylhydroxylamine hydrochloride.

Grignard Addition: The resulting Weinreb amide is then treated with propylmagnesium bromide. The Grignard reagent adds to the amide to form a stable tetrahedral intermediate. Upon acidic workup, this intermediate collapses to cleanly afford 3-Benzyl-4-heptanone.

| Step | Starting Material | Reagents & Conditions | Intermediate/Product | Purpose |

| 1 | 2-Benzylbutanoic acid | 1. SOCl₂ or (COCl)₂2. HN(OMe)Me·HCl, Base | N-methoxy-N-methyl-2-benzylbutanamide | Preparation of Weinreb amide |

| 2 | Weinreb amide | 1. Propylmagnesium bromide, THF2. H₃O⁺ workup | 3-Benzyl-4-heptanone | Ketone formation via Grignard addition |

Condensation and Subsequent Transformations (e.g., Aldol, Claisen)

Condensation reactions provide another major pathway for constructing the carbon framework of the target molecule.

Aldol Condensation Route

A base- or acid-catalyzed crossed Aldol condensation between 4-heptanone and benzaldehyde is a highly effective method. google.comrsc.org This reaction, however, does not directly yield the target compound but rather an α,β-unsaturated ketone intermediate, which must be subsequently reduced.

Condensation: 4-heptanone and benzaldehyde are reacted in the presence of a base (e.g., NaOH or KOH) or acid. The enolate of 4-heptanone attacks the carbonyl carbon of benzaldehyde. Subsequent dehydration of the resulting β-hydroxy ketone is typically spontaneous under the reaction conditions, yielding 3-benzylidene-4-heptanone.

Hydrogenation: The carbon-carbon double bond of the resulting α,β-unsaturated ketone is selectively reduced. This is commonly achieved through catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C). This step yields the final product, 3-Benzyl-4-heptanone.

| Step | Reaction Type | Reactants | Reagents & Conditions | Product |

| 1 | Crossed Aldol Condensation | 4-Heptanone, Benzaldehyde | NaOH or KOH, Ethanol, Heat | 3-Benzylidene-4-heptanone |

| 2 | Catalytic Hydrogenation | 3-Benzylidene-4-heptanone | H₂, Pd/C, Ethanol | 3-Benzyl-4-heptanone |

Claisen Condensation Considerations

The Claisen condensation is a reaction between two ester molecules (or an ester and a carbonyl compound) in the presence of a strong base to form a β-keto ester or a β-diketone. geeksforgeeks.orgwikipedia.org A direct synthesis of 3-Benzyl-4-heptanone via a standard Claisen condensation is not practical. An indirect, multi-step route could be devised, for example, by performing a crossed Claisen condensation between ethyl butyrate (B1204436) and ethyl 2-benzylbutanoate. However, such a reaction would likely result in a mixture of products. The resulting β-keto ester would then require a subsequent hydrolysis and decarboxylation step. Given the efficiency of the alkylation and Aldol condensation routes, the Claisen condensation is not a preferred method for synthesizing this particular ketone.

Oxidation of Precursor Alcohols or Alkenes

A fundamental and widely employed strategy for the synthesis of ketones is the oxidation of precursor molecules. For 3-benzyl-4-heptanone, this can be achieved through the oxidation of a corresponding secondary alcohol or the oxidative cleavage of an alkene.

The most direct precursor is the secondary alcohol, 3-benzyl-4-heptanol. Oxidation of secondary alcohols to ketones is a classic transformation in organic synthesis. Various reagents can accomplish this, ranging from chromium-based oxidants like Jones reagent (chromic acid in acetone) to milder, more selective agents. The choice of oxidant depends on the presence of other sensitive functional groups in the molecule.

Alternatively, ketones can be generated from alkene precursors through oxidative cleavage of the carbon-carbon double bond. yedarnd.com A plausible alkene precursor for 3-benzyl-4-heptanone would be 3-benzylhept-4-ene or a related isomer. Methods such as ozonolysis, followed by a reductive workup (e.g., with zinc or dimethyl sulfide), can effectively cleave the double bond to yield the desired ketone.

| Method | Precursor | Key Reagents | Description |

| Alcohol Oxidation | 3-Benzyl-4-heptanol | Potassium Permanganate (KMnO₄), Jones Reagent (CrO₃/H₂SO₄) | Oxidation of the secondary hydroxyl group to a carbonyl group. |

| Alkene Ozonolysis | 3-Benzylhept-4-ene | 1. Ozone (O₃) 2. Reductive workup (e.g., Zn/H₂O) | Cleavage of the C=C bond to form an ozonide, which is then reduced to the ketone. |

| Alkene Oxidative Cleavage | 3-Benzylhept-4-ene | Polyoxometalate (POM) catalysts with O₂ | A "green" method that uses a catalyst and molecular oxygen to cleave the double bond. yedarnd.com |

Modern Catalytic Approaches for 3-Benzyl-4-heptanone Synthesis

Modern synthetic chemistry has increasingly shifted towards catalytic methods, which offer greater efficiency, selectivity, and sustainability compared to stoichiometric reactions. The synthesis of 3-benzyl-4-heptanone can benefit significantly from these advanced catalytic systems.

Transition Metal-Catalyzed Coupling Reactions for C-C Bond Formation

Transition metal catalysis is a powerful tool for constructing carbon-carbon bonds, a critical step in the synthesis of 3-benzyl-4-heptanone. chemie-brunschwig.ch Reactions like the Heck, Suzuki, and Negishi couplings have become indispensable in modern organic synthesis. chemie-brunschwig.ch

A potential route to 3-benzyl-4-heptanone involves the α-alkylation of a ketone enolate. For instance, the palladium-catalyzed coupling of the enolate of 4-heptanone with benzyl bromide represents a direct approach. More advanced methods may involve the nickel-catalyzed enantioconvergent coupling of a racemic α-haloketone with an organomagnesium reagent, which could simultaneously form the C-C bond and set the stereocenter. acs.org Similarly, iron-catalyzed Kumada-type reactions offer a less toxic and more economical alternative for coupling alkyl halides with Grignard reagents. acs.org

| Reaction Type | Catalyst/Metal | Reactants | Description |

| α-Arylation/Benzylation | Palladium (Pd) | 4-Heptanone enolate + Benzyl halide | Forms the C-C bond at the α-position of the ketone. |

| Negishi Coupling | Palladium (Pd) or Nickel (Ni) | α-Zincio-4-heptanone + Benzyl halide | A versatile coupling method tolerant of many functional groups. |

| Kumada Coupling | Iron (Fe) or Nickel (Ni) | α-Bromo-4-heptanone + Benzylmagnesium bromide | A cross-coupling reaction using a Grignard reagent. acs.org |

| Heck Reaction | Palladium (Pd) | Benzyl halide + Hept-3-en-4-ol (followed by isomerization) | Arylation of an alkene, which can be subsequently converted to the ketone. chemie-brunschwig.ch |

Organocatalytic Methods for Asymmetric Introduction of Stereocenters

Organocatalysis has emerged as a major pillar of asymmetric synthesis, using small organic molecules to catalyze reactions with high enantioselectivity. For 3-benzyl-4-heptanone, which possesses a stereocenter at the C-3 position, organocatalysis offers a direct method to produce a single enantiomer.

One prominent strategy is the asymmetric Michael addition. The conjugate addition of a benzyl nucleophile to an α,β-unsaturated ketone, such as hept-2-en-4-one, catalyzed by a chiral amine or squaramide, could generate the chiral center with high enantiomeric excess (ee). rsc.org Another approach is the direct asymmetric α-benzylation of 4-heptanone. This can be achieved using a chiral phase-transfer catalyst or a chiral amine catalyst that forms a transient chiral enamine intermediate, which then reacts with an electrophilic benzyl source. ucc.ie

Enantioselective Synthesis of Chiral 3-Benzyl-4-heptanone and its Analogs

Achieving an enantioselective synthesis of 3-benzyl-4-heptanone is crucial for applications where chirality is important. Building on organocatalytic methods, specific catalysts like proline and its derivatives are highly effective in promoting asymmetric aldol and Michael reactions. acs.org For example, a proline-catalyzed reaction could be designed to construct the chiral backbone of the target molecule. acs.orgrsc.org

An alternative enantioselective route involves the asymmetric reduction of a prochiral precursor. For instance, the synthesis of 3-benzyl-1,5-diphenylpentane-1,5-dione could be followed by an enantioselective enzymatic or chemo-catalyzed reduction of one ketone, subsequent functional group manipulation, and then oxidation to yield chiral 3-benzyl-4-heptanone. The use of whole-cell biocatalysts, such as carrot roots, has been shown to effectively reduce prochiral ketones to chiral alcohols with high enantioselectivity, which can then be oxidized to the chiral ketone. tandfonline.comresearchgate.net Chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemical outcome of a reaction, also represent a robust and established method for enantioselective synthesis. ucc.ie

| Strategy | Catalyst/Method | Key Transformation | Stereochemical Control |

| Asymmetric Michael Addition | Chiral Organocatalyst (e.g., Jørgensen-Hayashi catalyst) | Conjugate addition to an enone | Catalyst-controlled facial selectivity during C-C bond formation. uva.es |

| Asymmetric Aldol Reaction | Proline-derived Organocatalyst | Aldol reaction of a ketone and aldehyde | Formation of a chiral β-hydroxy ketone precursor. acs.orgnih.gov |

| Biocatalytic Reduction | Ketoreductase Enzyme / Whole-cell system | Reduction of a prochiral diketone | Enzyme active site directs the delivery of a hydride to one face of the carbonyl. tandfonline.comresearchgate.net |

| Chiral Auxiliary | Evans or SAMP/RAMP auxiliaries | α-Alkylation of an auxiliary-bound ketone | The auxiliary sterically blocks one face of the enolate, guiding the electrophile. ucc.ie |

Biomimetic and Enzymatic Synthetic Routes for Related Ketones

Nature provides inspiration for highly selective and efficient chemical transformations. Biomimetic and enzymatic syntheses leverage biological principles and catalysts to perform complex reactions under mild conditions. While direct enzymatic synthesis of 3-benzyl-4-heptanone is not widely reported, methods for producing related ketones highlight the potential of this approach.

For instance, a biomimetic synthesis of methyl ketones has been achieved using a tetrahydrofolate coenzyme model, demonstrating how natural processes can be mimicked in the lab. sioc-journal.cn Enzymes themselves are powerful catalysts. α-Oxoamine synthases (AOSs), which are dependent on pyridoxal-5'-phosphate (PLP), catalyze the condensation between amino acids and acyl-CoA substrates to form α-amino ketones. acs.org Furthermore, Baeyer-Villiger monooxygenases (BVMOs) have been used for the enzymatic kinetic resolution of racemic β-amino ketones, providing access to enantiomerically pure materials. nih.gov The reduction of ketones to chiral alcohols using enzymes or whole-cell systems like Daucus carota is also a well-established green method for producing chiral building blocks. tandfonline.com

| Approach | Catalyst/System | Product Type | Reaction Principle |

| Biomimetic Synthesis | Benzimidazolium salts (Coenzyme model) | Methyl ketones | Mimics the addition-hydrolysis reaction of coenzymes to produce ketones from carboxylic acids. sioc-journal.cn |

| Enzymatic Synthesis | α-Oxoamine Synthase (AOS) | α-Amino ketones | PLP-dependent Claisen-like condensation of an amino acid and an acyl-CoA. acs.org |

| Enzymatic Kinetic Resolution | Baeyer-Villiger Monooxygenase (BVMO) | Enantiopure β-amino ketones/esters | Selective oxidation of one enantiomer of a racemic ketone to an ester, leaving the other enantiomer unreacted. nih.gov |

| Biocatalytic Reduction | Daucus carota (Carrot root) | Chiral heteroaryl alcohols | Whole-cell biocatalysis for the enantioselective reduction of a prochiral ketone precursor. tandfonline.com |

Green Chemistry Principles in 3-Benzyl-4-heptanone Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of 3-benzyl-4-heptanone can be made more sustainable by incorporating these principles.

A key aspect is the choice of solvent and oxidant. Using water as a reaction solvent, where possible, is a significant improvement over volatile organic compounds. chemistryviews.org For oxidation steps, replacing toxic, stoichiometric reagents like chromium with catalytic systems that use molecular oxygen (O₂) or air as the terminal oxidant is highly desirable. yedarnd.comchemistryviews.org This approach offers high atom economy and produces water as the only byproduct.

| Green Principle | Application in Synthesis of 3-Benzyl-4-heptanone | Example |

| Safer Solvents | Use water or other benign solvents instead of hazardous organic solvents. | Performing catalytic C-H oxidation in water. chemistryviews.org |

| Atom Economy | Use catalytic rather than stoichiometric reagents. | Using O₂ or H₂O₂ as the oxidant instead of CrO₃ for the oxidation of 3-benzyl-4-heptanol. |

| Catalysis | Employ recoverable and reusable catalysts to minimize waste. | Using a retrievable polyoxometalate (POM) catalyst for alkene cleavage. yedarnd.comorganic-chemistry.org |

| Reduce Derivatives | Avoid unnecessary protecting group steps. | Direct catalytic benzylation of 4-heptanone without protecting other functional groups. pnas.org |

| Energy Efficiency | Conduct reactions at ambient temperature and pressure. | Using a highly active organocatalyst that functions efficiently at room temperature. chemistryviews.org |

| Design for Degradation | Design the molecule to be biodegradable after use (less relevant for a synthetic intermediate). | N/A for this context. |

Solventless and Microwave-Assisted Methodologies

Microwave-assisted organic synthesis has emerged as a powerful alternative to conventional heating methods. By utilizing the ability of polar molecules to transform electromagnetic energy into heat directly, microwave irradiation offers rapid and uniform heating, which can dramatically reduce reaction times and often improve product yields. oatext.comarkat-usa.orgnih.gov This technology is frequently paired with solvent-free conditions, further enhancing its green credentials by eliminating the environmental and economic costs associated with solvent purchase, purification, and disposal.

In a solventless, or solid-state, reaction, reactants are mixed together, often with a solid catalyst or support, and irradiated. nih.gov This approach is not only environmentally friendly but can also lead to different selectivity compared to solution-phase reactions. For the synthesis of ketones, microwave activation has been successfully applied to various reactions, including condensations and alkylations. oatext.comnih.gov

One potential microwave-assisted route to 3-benzyl-4-heptanone could involve the Claisen-Schmidt condensation of benzaldehyde and 4-heptanone on a solid support like iodine-impregnated alumina, followed by a subsequent reduction step. nih.gov Research on similar reactions has shown that such condensations can be completed in minutes with high yields under microwave irradiation. nih.gov

Below is a table summarizing typical findings from studies on microwave-assisted synthesis of related ketone compounds, illustrating the efficiency of this methodology.

| Catalyst/Support | Power (Watts) | Time | Yield (%) | Reference |

| Iodine-Alumina | 120 - 300 W | 80 - 120 sec | 79 - 95% | nih.gov |

| Ammonium Acetate (B1210297) | 160 - 320 W | 30 - 60 sec | 81 - 99% | oatext.com |

| Montmorillonite | Not Specified | 7 min | 92% | arkat-usa.org |

| None (Neat) | 180 W | 4 - 5 min | 85% | nih.gov |

This table presents a generalized summary of conditions reported for various microwave-assisted syntheses of ketones and related compounds, demonstrating the general advantages of the technique.

The primary benefits of these methods are the significant reduction in reaction time from hours to minutes and the elimination of volatile organic solvents. nih.govrsc.org

Atom-Economy and Waste Minimization in Synthetic Design

A central goal of green chemistry is the design of synthetic pathways that maximize the incorporation of all reactant materials into the final product. acs.org This concept, known as atom economy, provides a framework for evaluating the efficiency of a reaction at the molecular level. acs.org Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful as they generate few or no byproducts. core.ac.uk

The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a prime example of an atom-economical process that can be applied to the synthesis of α-alkylated ketones like 3-benzyl-4-heptanone. cardiff.ac.ukmdpi.com This one-pot strategy combines an oxidation, condensation, and reduction sequence without the need for external oxidants or reductants. cardiff.ac.uk

In a hypothetical synthesis of 3-benzyl-4-heptanone via this method, a catalyst (typically based on a transition metal like palladium or iridium) temporarily "borrows" hydrogen from a benign alkylating agent, such as benzyl alcohol, to oxidize it in-situ to benzaldehyde. cardiff.ac.ukmdpi.com The newly formed aldehyde then undergoes a base-mediated condensation with 4-heptanone. The resulting α,β-unsaturated ketone intermediate is immediately hydrogenated by the catalyst using the "borrowed" hydrogen, yielding the final product, 3-benzyl-4-heptanone. The only byproduct of this elegant process is water. cardiff.ac.uk

This approach offers significant advantages over traditional alkylation methods, which often rely on stoichiometric amounts of strong, hazardous bases and produce large quantities of salt waste.

The following table compares a traditional synthesis with the borrowing hydrogen approach, highlighting the improvements in waste minimization.

| Feature | Traditional Alkylation (e.g., with LDA and Benzyl Halide) | Borrowing Hydrogen Synthesis |

| Alkylation Source | Benzyl bromide or chloride | Benzyl alcohol |

| Base | Stoichiometric strong base (e.g., Lithium diisopropylamide) | Catalytic weak base (e.g., NaOH, KOt-Bu) cardiff.ac.ukmdpi.com |

| Primary Byproduct | Lithium halide salts | Water cardiff.ac.uk |

| Atom Economy | Low | High |

| Waste Profile | High salt waste, solvent waste | Minimal (water) |

By employing catalytic methods and designing reactions where the only byproduct is innocuous, the principles of atom economy and waste minimization are effectively realized, paving the way for more sustainable chemical manufacturing. chimia.ch

Chemical Reactivity and Mechanistic Transformations of 3 Benzyl 4 Heptanone

Nucleophilic Addition Reactions to the Carbonyl Group

The polarized carbon-oxygen double bond in 3-benzyl-4-heptanone makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. libretexts.org This fundamental reactivity is the basis for a variety of important transformations.

Hydride Reductions (e.g., Sodium Borohydride) and Stereoselectivity

The reduction of the carbonyl group in 3-benzyl-4-heptanone to a secondary alcohol is a common transformation. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reducing agent frequently used for this purpose. masterorganicchemistry.com The reaction proceeds via the nucleophilic addition of a hydride ion (H-) to the electrophilic carbonyl carbon. masterorganicchemistry.com This initial addition leads to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated during workup to yield the corresponding alcohol, 3-benzyl-4-heptanol. libretexts.org

Due to the presence of a chiral center at the α-position (C3), the reduction of 3-benzyl-4-heptanone can lead to the formation of diastereomers. The stereoselectivity of the reduction is influenced by the steric hindrance around the carbonyl group. The incoming hydride nucleophile will preferentially attack from the less hindered face of the ketone. Research on similar α-substituted ketones has shown that the ratio of the resulting diastereomeric alcohols can be controlled to some extent by the choice of reducing agent and reaction conditions. For instance, bulkier hydride reagents may exhibit higher stereoselectivity. frontiersin.org

Table 1: Hydride Reduction of 3-Benzyl-4-heptanone

| Reagent | Product | Key Features |

| Sodium Borohydride (NaBH4) | 3-Benzyl-4-heptanol | Mild, selective for aldehydes and ketones. masterorganicchemistry.com |

This table summarizes the outcome of the hydride reduction of 3-benzyl-4-heptanone.

Organometallic Additions (e.g., Grignard, Organolithium Reagents)

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily add to the carbonyl group of 3-benzyl-4-heptanone. This reaction is a powerful method for forming new carbon-carbon bonds. The addition of a Grignard or organolithium reagent to the carbonyl carbon results in the formation of a tertiary alcohol after acidic workup.

The reaction of 3-benzyl-4-heptanone with an organometallic reagent, for example, phenylmagnesium bromide, would result in the formation of a tertiary alcohol. The existing chiral center at C3 influences the stereochemical outcome of the addition, potentially leading to a mixture of diastereomeric products. The facial selectivity of the nucleophilic attack is governed by steric factors, with the organometallic reagent approaching from the less sterically encumbered side of the carbonyl plane.

Cyanoalkylation and Imine Formation

The addition of cyanide ions (from a source like KCN) to the carbonyl group of 3-benzyl-4-heptanone would form a cyanohydrin. This reaction is typically catalyzed by acid or base. The resulting cyanohydrin can be a valuable synthetic intermediate, as the cyano group can be further hydrolyzed to a carboxylic acid or reduced to an amine.

3-Benzyl-4-heptanone can also react with primary amines to form imines (Schiff bases). msu.edu This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of an imine can be used to protect the carbonyl group or to activate the α-position for subsequent reactions.

Alpha-Functionalization Reactions of 3-Benzyl-4-heptanone

The hydrogen atoms on the carbon atoms adjacent to the carbonyl group (α-hydrogens) in 3-benzyl-4-heptanone are acidic and can be removed by a base to form an enolate. cymitquimica.com This enolate is a key reactive intermediate that allows for a variety of functionalization reactions at the α-position.

Enolate Chemistry and Alkylation at the α-Position

Treatment of 3-benzyl-4-heptanone with a strong base, such as lithium diisopropylamide (LDA), will generate the corresponding enolate. msu.edu The regioselectivity of enolate formation is an important consideration. In the case of 3-benzyl-4-heptanone, deprotonation can occur at either C2 or C3. The kinetic enolate is typically formed by using a strong, sterically hindered base at low temperatures and involves the removal of the less sterically hindered proton. The thermodynamic enolate is favored under conditions that allow for equilibrium to be established. msu.edu

Once formed, the enolate can act as a nucleophile and react with various electrophiles, such as alkyl halides, in an α-alkylation reaction. This allows for the introduction of new alkyl groups at the α-position, further elaborating the carbon skeleton of the molecule.

Halogenation and Dehalogenation Mechanisms

The α-position of 3-benzyl-4-heptanone can be halogenated under either acidic or basic conditions. In an acid-catalyzed reaction, the mechanism proceeds through the formation of an enol intermediate. libretexts.org The enol then acts as a nucleophile and attacks the halogen (e.g., Br2, Cl2). libretexts.org The rate of this reaction is typically independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step. libretexts.org

The resulting α-haloketone can undergo dehydrohalogenation upon treatment with a base to form an α,β-unsaturated ketone. This elimination reaction is a useful method for introducing a double bond into the molecule. The dehalogenation often proceeds via an E2 mechanism. libretexts.org

Mannich and Aldol (B89426) Condensation Variants

The structure of 3-benzyl-4-heptanone possesses enolizable α-protons on both sides of the carbonyl group (at the C-3 and C-5 positions), making it a versatile substrate for condensation reactions such as the Mannich and Aldol reactions. These reactions are fundamental in carbon-carbon bond formation.

The Mannich reaction is a three-component condensation involving a non-enolizable aldehyde (e.g., formaldehyde), a primary or secondary amine, and an active hydrogen compound, which in this case is 3-benzyl-4-heptanone. organic-chemistry.org The reaction proceeds via the formation of an electrophilic iminium ion from the aldehyde and amine. This iminium ion is then attacked by the enol or enolate form of 3-benzyl-4-heptanone. Due to the two possible enolization sites, a mixture of products can be anticipated. Attack from the C-5 position would yield a δ-amino ketone, while attack from the more sterically hindered and less acidic C-3 position would result in a β-amino ketone relative to the benzyl (B1604629) group. The resulting products, known as Mannich bases, are valuable synthetic intermediates.

The Aldol condensation involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy ketone, which may subsequently dehydrate to an α,β-unsaturated ketone. magritek.com 3-Benzyl-4-heptanone can act as the enolate component (nucleophile) or, less commonly, the carbonyl component (electrophile). As the nucleophile, it can react with an aldehyde or another ketone. For example, in a base-catalyzed directed Aldol condensation, a pre-formed lithium enolate of 3-benzyl-4-heptanone can be reacted with an aldehyde like butyraldehyde. orgsyn.org The regioselectivity of enolate formation (at C-3 vs. C-5) can be controlled by the choice of base and reaction conditions. The reaction of the enamine of 4-heptanone (B92745) with 1,2,4-triazine (B1199460) in a related condensation-cyclization highlights the reactivity of the α-positions. acs.org Similarly, the condensation of furfural (B47365) with 4-heptanone demonstrates the utility of such ketones in forming larger carbon skeletons. researchgate.net

| Reaction | Reactants | Key Intermediate | Product Type |

| Mannich Reaction | 3-Benzyl-4-heptanone, Formaldehyde, Secondary Amine | Iminium Ion | δ-Amino Ketone or β-Amino Ketone |

| Aldol Condensation | 3-Benzyl-4-heptanone, Aldehyde/Ketone | Enolate | β-Hydroxy Ketone / α,β-Unsaturated Ketone |

Benzyl Group Reactivity and Transformations

The phenyl group within the benzyl moiety of 3-benzyl-4-heptanone is susceptible to electrophilic aromatic substitution (EAS). The alkyl substituent (the heptanone chain) attached to the benzene (B151609) ring is an activating group, meaning it donates electron density to the ring, making it more nucleophilic than benzene itself. libretexts.org Consequently, EAS reactions on the benzyl group of 3-benzyl-4-heptanone occur faster than on unsubstituted benzene.

As an electron-donating group, the substituent directs incoming electrophiles to the ortho and para positions of the aromatic ring. libretexts.org Therefore, reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), Friedel-Crafts alkylation (e.g., CH₃Cl/AlCl₃), and Friedel-Crafts acylation (e.g., CH₃COCl/AlCl₃) will yield a mixture of 2-substituted and 4-substituted benzyl derivatives of 3-benzyl-4-heptanone. The ratio of ortho to para products is influenced by steric hindrance, with the para product often favored due to the bulk of the heptanone chain.

| EAS Reaction | Reagents | Electrophile | Product Position(s) |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | ortho, para |

| Bromination | Br₂, FeBr₃ | Br⁺ | ortho, para |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | ortho, para |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | R-C=O⁺ | ortho, para |

The bond connecting the benzyl group to the heptanone backbone is a point of significant chemical reactivity, susceptible to both cleavage and oxidation.

Hydrogenolysis refers to the cleavage of a chemical bond by reaction with hydrogen, typically in the presence of a metal catalyst. thieme-connect.de The C-C bond at the benzylic position in ketones can be cleaved under hydrogenolysis conditions. For 3-benzyl-4-heptanone, this reaction would break the bond between the C-3 of the heptanone chain and the benzylic carbon. This transformation is effectively a de-benzylation. Catalytic systems based on noble metals like palladium on carbon (Pd/C) are traditionally used. thieme-connect.deresearchgate.net More recently, alternative catalysts such as copper-doped porous metal oxides have been shown to be highly selective for the hydrogenolysis of benzyl ketones. rsc.org The products of the hydrogenolysis of 3-benzyl-4-heptanone would be toluene (B28343) and 4-heptanone. This reaction is atom-economical and represents a greener alternative to stoichiometric reduction methods. thieme-connect.dersc.org

Oxidative cleavage can also sever the benzyl linkage. Various oxidizing agents can target the benzylic position. Strong oxidants can cleave the C-C bond, potentially leading to the formation of benzoic acid and other fragments from the ketone chain. Alternatively, oxidation can occur at the benzylic C-H bond without cleaving the carbon skeleton. rsc.orgorganic-chemistry.org For instance, benzylic ethers can be oxidatively cleaved using reagents like 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate. researchgate.net While not a direct cleavage of the C-C bond, photoexcited nitroarenes can effect oxidative reactions at benzylic positions, which can be a competing pathway during other transformations. rsc.org Visible-light-induced silver catalysis has been used for the oxidative cleavage of benzyl thiols to yield carbonyl compounds, a transformation that highlights the reactivity of the benzylic position towards oxidative pathways. acs.org

Reactions Involving the Aromatic Moiety (e.g., Electrophilic Aromatic Substitution)

Fragmentation and Rearrangement Reactions of 3-Benzyl-4-heptanone Scaffold

The structural framework of 3-benzyl-4-heptanone is prone to specific fragmentation and rearrangement reactions, which are most predictably observed in mass spectrometry (MS). In MS, upon electron ionization (EI), the molecule forms a molecular ion (M⁺) which then undergoes fragmentation. For ketones, the most common fragmentation pathways involve cleavage of the carbon-carbon bonds adjacent to the carbonyl group, a process known as α-cleavage. libretexts.orgscribd.com

For 3-benzyl-4-heptanone, two primary α-cleavage pathways are expected:

Cleavage between C-4 and C-5, leading to the loss of a propyl radical (•CH₂CH₂CH₃) and the formation of a [M - 43]⁺ acylium ion.

Cleavage between C-3 and C-4, resulting in the loss of a benzyl-ethyl radical (•CH(CH₂Ph)CH₃) and the formation of a [M - 119]⁺ acylium ion.

Another characteristic fragmentation for ketones with γ-hydrogens is the McLafferty rearrangement . slideshare.net In 3-benzyl-4-heptanone, the propyl side chain contains γ-hydrogens. A McLafferty rearrangement would involve the transfer of a γ-hydrogen to the carbonyl oxygen via a six-membered transition state, followed by the elimination of a neutral alkene (propene). This would produce an even-mass, odd-electron fragment ion at m/z = 148. The mass spectrum of the closely related 3-heptanone (B90015) shows a characteristic McLafferty rearrangement peak at m/z = 72. colorado.edu

Beyond mass spectrometry, certain reagents can induce molecular rearrangements. While not extensively documented for this specific molecule, related structures can undergo sigmatropic rearrangements under specific conditions, such as thermal or catalytic activation, potentially leading to isomeric structures. researchgate.net

| Fragmentation Type | Bond Cleaved | Neutral Loss | Predicted Fragment (m/z) |

| α-Cleavage | C4-C5 | Propyl radical | [M-43]⁺ |

| α-Cleavage | C3-C4 | Benzyl-ethyl radical | [M-119]⁺ |

| McLafferty Rearrangement | γ-H transfer from propyl chain | Propene | 148 |

Role of 3-Benzyl-4-heptanone in Complex Chemical Cascade Reactions

Cascade reactions, also known as tandem or domino reactions, involve two or more sequential transformations in a single pot, where the product of one step becomes the substrate for the next. This approach enhances synthetic efficiency by reducing intermediate purification steps, saving time and resources. researchgate.net 3-Benzyl-4-heptanone can serve as a key intermediate or starting material in such complex sequences.

One prominent example is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. acs.org In this type of cascade, an alcohol is temporarily oxidized by a catalyst to a reactive carbonyl intermediate, which then undergoes a reaction (e.g., C-C bond formation) before the "borrowed" hydrogen is returned by the catalyst to a different part of the molecule. acs.org A plausible cascade could involve the α-alkylation of 4-heptanone with benzyl alcohol. Here, the catalyst would first oxidize benzyl alcohol to benzaldehyde (B42025). This would then undergo an Aldol condensation with the enolate of 4-heptanone. The resulting β-hydroxy ketone intermediate would then be hydrogenated by the catalyst using the hydrogen "borrowed" from the benzyl alcohol, all in one pot. The final product would be a hydroxylated version of the 3-benzyl-4-heptanone scaffold.

Furthermore, the reactivity of both the enolizable positions and the benzyl group allows for multi-step functionalization. A cascade could be initiated with an Aldol or Mannich reaction at the C-5 position, followed by a catalyst-mediated intramolecular cyclization involving the benzyl group's aromatic ring, leading to complex polycyclic structures. The development of multienzyme cascades, which combine the power of several enzymes in one pot, also opens possibilities for the synthesis and transformation of molecules like 3-benzyl-4-heptanone in an environmentally benign manner. researchgate.net

Theoretical and Computational Investigations of 3 Benzyl 4 Heptanone

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. Methods like Density Functional Theory (DFT) are often employed to study molecular structure and bonding. researchgate.net For 3-benzyl-4-heptanone, such studies would provide critical insights into its behavior in chemical reactions.

HOMO-LUMO Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. plus.ac.at A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. acs.org

An analysis for 3-benzyl-4-heptanone would involve calculating the energies of these orbitals. This data would predict the most likely sites for nucleophilic and electrophilic attack. Generally, the HOMO region is susceptible to electrophilic attack, while the LUMO region is prone to nucleophilic attack. Without specific calculations for 3-benzyl-4-heptanone, no definitive predictions can be made.

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule. researchgate.net These maps use a color spectrum to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. youtube.com For 3-benzyl-4-heptanone, an MEP map would highlight the electronegative oxygen atom of the carbonyl group as a region of negative potential, making it a likely site for interaction with electrophiles or hydrogen bond donors. The aromatic ring and aliphatic chains would also exhibit distinct electrostatic potential features influencing their intermolecular interactions. However, no specific MEP maps for this compound have been published.

Conformational Analysis and Stereoisomerism of 3-Benzyl-4-heptanone

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation around single bonds. numberanalytics.comauremn.org.br 3-Benzyl-4-heptanone, with its flexible alkyl chains and benzyl (B1604629) group, can adopt numerous conformations.

Energy Minima and Transition States

A comprehensive conformational analysis would identify the most stable, low-energy conformations (energy minima) and the energy barriers (transition states) between them. pharmacy180.com This involves systematically rotating the rotatable bonds—such as the C-C bonds in the heptanone chain and the bond connecting the benzyl group—and calculating the potential energy at each step. The resulting potential energy surface would reveal the preferred three-dimensional structures of the molecule. This information is crucial for understanding how the molecule interacts with other molecules, such as receptors or enzymes. No such analysis has been documented for 3-benzyl-4-heptanone.

Dihedral Angle and Steric Hindrance Evaluations

The stability of different conformers is largely determined by factors like torsional strain and steric hindrance. pharmacy180.com The dihedral angles between the substituents on the chiral center (carbon-3) and adjacent groups would be a key focus. For instance, steric hindrance between the bulky benzyl group and the propyl and ethyl chains would significantly influence the molecule's preferred shape. A detailed study, such as one performed on the related 3-benzylchroman-4-ones, would evaluate these angles to determine the most sterically favorable arrangements. researchgate.net Unfortunately, no such specific dihedral angle or steric hindrance evaluations are available for 3-benzyl-4-heptanone.

Molecular Dynamics Simulations of 3-Benzyl-4-heptanone Interactions in Solvents

Molecular dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time. acs.org Simulating 3-benzyl-4-heptanone in different solvents (e.g., water, ethanol, or non-polar solvents) would reveal how the solvent affects its conformational preferences and behavior. These simulations can predict properties like solvation free energy and how the molecule orients itself at a solvent interface. acs.org This information is vital for applications in flavor science and material chemistry, but no MD simulation studies specifically targeting 3-benzyl-4-heptanone have been published in the reviewed literature.

Computational Elucidation of Reaction Mechanisms Involving 3-Benzyl-4-heptanone

Understanding the reaction mechanisms of a molecule like 3-benzyl-4-heptanone is fundamental to predicting its chemical transformations. Computational chemistry offers a suite of tools to model these processes at the atomic level, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.orgmdpi.com It is particularly valuable for characterizing the transition states of chemical reactions, which are high-energy, transient configurations of atoms that represent the energy barrier between reactants and products. numberanalytics.comnumberanalytics.com By identifying and analyzing the geometry and energy of a transition state, chemists can gain a deep understanding of the reaction pathway. rsc.orgnumberanalytics.com

For a reaction involving 3-benzyl-4-heptanone, such as a nucleophilic addition to the carbonyl group, DFT calculations could be employed to model the entire reaction coordinate. acs.org This would involve optimizing the geometries of the reactants, the transition state, and the products. The transition state is characterized by having a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. acs.org

Theoretical studies on other ketones have successfully used DFT to elucidate reaction mechanisms. For instance, in the enantioselective reduction of ketones, DFT has been used to pinpoint the rate-determining and chirality-limiting step by analyzing the energies of various transition states. nih.gov Similarly, for reactions like the intramolecular crossed-benzoin reaction of keto-aldehydes, DFT has been instrumental in mapping out the multi-step reaction pathway, including nucleophilic attack, formation of intermediates, and catalyst regeneration. rsc.org

A hypothetical DFT study on the enolization of 3-benzyl-4-heptanone, a fundamental reaction for ketones, could provide the activation energy (Ea) for this process. The results could be presented in a table similar to the one below, which illustrates the kind of data that would be generated.

Disclaimer: The following table contains hypothetical data for illustrative purposes, as specific experimental or computational results for 3-benzyl-4-heptanone are not available in the cited literature.

Table 1: Hypothetical DFT Calculation Results for the Enolization of 3-Benzyl-4-heptanone

| Parameter | Calculated Value (kcal/mol) | Method/Basis Set |

| Energy of Reactant | -542.8 | B3LYP/6-31G(d) |

| Energy of Transition State | -521.5 | B3LYP/6-31G(d) |

| Energy of Product (Enol) | -535.2 | B3LYP/6-31G(d) |

| Activation Energy (Ea) | 21.3 | B3LYP/6-31G(d) |

Transition State Theory (TST) provides a framework for calculating the rate constant of a chemical reaction based on the properties of the transition state. solubilityofthings.comflashcards.world The fundamental equation of TST relates the rate constant (k) to the Gibbs free energy of activation (ΔG‡). libretexts.org

By combining the activation energy obtained from DFT calculations with statistical mechanics, it is possible to predict the rate constants for reactions involving 3-benzyl-4-heptanone across a range of temperatures. libretexts.org These theoretical predictions are invaluable for understanding how reaction conditions might influence the reaction rate and product distribution.

Computational studies on other organic reactions have demonstrated the utility of this approach. For example, theoretical investigations into the reactions of hydroxyl radicals with organic compounds have provided crucial kinetic data for atmospheric chemistry models. acs.org Similarly, the kinetics of complex multi-step organic reactions have been unraveled using computational methods, highlighting the power of theory to complement experimental findings. osti.gov

A hypothetical kinetic study for a reaction of 3-benzyl-4-heptanone, such as its reduction, could yield the following predicted rate constants at different temperatures.

Disclaimer: The following table contains hypothetical data for illustrative purposes, as specific experimental or computational results for 3-benzyl-4-heptanone are not available in the cited literature.

Table 2: Hypothetical Predicted Rate Constants for the Reduction of 3-Benzyl-4-heptanone

| Temperature (K) | Predicted Rate Constant (s⁻¹) |

| 298 | 1.2 x 10⁻⁵ |

| 313 | 4.5 x 10⁻⁵ |

| 328 | 1.5 x 10⁻⁴ |

| 343 | 4.8 x 10⁻⁴ |

Density Functional Theory (DFT) for Transition State Characterization

Development of Quantitative Structure-Activity Relationships (QSAR) for Related Ketones

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a physical property. universiteitleiden.nl These models are widely used in drug discovery, toxicology, and environmental science to predict the properties of new or untested chemicals.

For a class of compounds like aliphatic and aromatic ketones, a QSAR model could be developed to predict a specific property, such as toxicity or receptor binding affinity. nies.go.jp To build a QSAR model, a set of known ketones with their measured activities would be used as a training set. Molecular descriptors, which are numerical representations of the chemical structure (e.g., hydrophobicity, electronic properties, steric parameters), would be calculated for each compound. Statistical methods, such as multiple linear regression, are then used to find a mathematical equation that best correlates the descriptors with the activity. universiteitleiden.nl

While a specific QSAR model for activities directly related to 3-benzyl-4-heptanone has not been reported, studies on other ketones demonstrate the feasibility of this approach. For example, QSAR models have been developed to predict the toxicity of α,β-unsaturated ketones to aquatic organisms. nih.gov These models often use electronic descriptors, such as the energy of the lowest unoccupied molecular orbital (LUMO), to quantify the reactivity of the ketones.

A hypothetical QSAR study on a series of benzyl ketones could aim to predict their binding affinity to a particular receptor. The resulting model would be an equation that could then be used to estimate the activity of 3-benzyl-4-heptanone.

Disclaimer: The following table contains hypothetical data for illustrative purposes, as specific experimental or computational results for 3-benzyl-4-heptanone are not available in the cited literature.

Table 3: Hypothetical Data for a QSAR Model of Benzyl Ketone Receptor Binding

| Compound | Log(1/C) (Experimental) | LogP (Descriptor) | LUMO Energy (Descriptor) |

| 1-Phenyl-2-propanone | 4.2 | 1.5 | -0.12 |

| 1-Phenyl-2-butanone | 4.5 | 2.0 | -0.15 |

| 3-Benzyl-4-heptanone | 4.9 (Predicted) | 3.8 | -0.18 |

| 4-Phenyl-2-butanone | 4.6 | 2.1 | -0.14 |

Advanced Analytical Methodologies for Research Scale Characterization of 3 Benzyl 4 Heptanone

High-Resolution Mass Spectrometry for Structural Elucidation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of 3-benzyl-4-heptanone. By providing a highly accurate mass measurement of the molecular ion, HRMS can confirm the chemical formula, C₁₄H₂₀O.

Under electron ionization (EI), the molecule undergoes characteristic fragmentation, providing structural clues. The primary fragmentation pathways for ketones are α-cleavage and McLafferty rearrangement. libretexts.orgwikipedia.org For 3-benzyl-4-heptanone, α-cleavage can occur on either side of the carbonyl group.

α-Cleavage: This involves the breaking of the bond adjacent to the carbonyl group. wikipedia.orglibretexts.org

Cleavage between C4 and C5 would result in the loss of a propyl radical (•C₃H₇), generating a resonance-stabilized acylium ion with a mass-to-charge ratio (m/z) of 161.1274.

Cleavage between C3 and C4 would lead to the loss of the 2-benzylpropyl radical, yielding a propanoyl cation (CH₃CH₂CO⁺) at m/z 57.0335.

A significant peak is also expected at m/z 91.0542, corresponding to the stable tropylium (B1234903) cation (C₇H₇⁺), formed from the benzyl (B1604629) moiety.

McLafferty Rearrangement: This rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the α-β bond. libretexts.orgwikipedia.org In 3-benzyl-4-heptanone, this is less favored compared to simple aliphatic ketones like 4-heptanone (B92745) due to competing fragmentation pathways. libretexts.org

The major fragments observed in the mass spectrum of the related compound 4-heptanone are at m/z 71 and 43, corresponding to α-cleavage. libretexts.orgchegg.com The fragmentation pattern of 3-benzyl-4-heptanone would be more complex due to the presence of the benzyl group.

Table 1: Predicted HRMS Fragments for 3-Benzyl-4-heptanone

| Fragment Ion | Chemical Formula | Predicted m/z | Fragmentation Pathway |

| [M]⁺ | [C₁₄H₂₀O]⁺ | 204.1514 | Molecular Ion |

| [M-C₃H₇]⁺ | [C₁₁H₁₃O]⁺ | 161.0961 | α-Cleavage |

| [C₇H₇]⁺ | [C₇H₇]⁺ | 91.0542 | Benzylic cleavage (Tropylium ion) |

| [M-C₁₀H₁₃]⁺ | [C₄H₇O]⁺ | 71.0491 | α-Cleavage |

| [C₃H₅O]⁺ | [C₃H₅O]⁺ | 57.0335 | α-Cleavage |

Advanced Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 3-benzyl-4-heptanone, a combination of 1D (¹H, ¹³C) and 2D NMR experiments is required for a full structural assignment.

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

Aromatic Protons: The monosubstituted benzene (B151609) ring will show signals in the aromatic region, typically between δ 7.2 and 7.4 ppm. rsc.org

Benzylic and Alkyl Protons: The benzylic protons (Ar-CH₂) and the methine proton at C3 (adjacent to the benzyl group and the carbonyl) would appear as multiplets. Protons on the ethyl and propyl chains will exhibit characteristic splitting patterns (triplets and sextets/multiplets) at higher field strengths. uwimona.edu.jm

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments.

Carbonyl Carbon: The ketone carbonyl carbon is the most deshielded, appearing far downfield, typically above δ 200 ppm. hw.ac.ukoregonstate.edu

Aromatic Carbons: Signals for the aromatic carbons appear between δ 125 and 140 ppm. oregonstate.edu

Aliphatic Carbons: The benzylic carbon and the carbons of the alkyl chains will resonate in the upfield region of the spectrum.

2D NMR Techniques:

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are used to differentiate between CH, CH₂, and CH₃ groups. libretexts.orglibretexts.org In a DEPT-135 spectrum, CH and CH₃ signals are positive, while CH₂ signals are negative. A DEPT-90 spectrum shows only CH signals. Quaternary carbons are absent in DEPT spectra. hw.ac.uklibretexts.org

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to trace the connectivity within the ethyl and propyl chains and the benzyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for unambiguous assignment of both ¹H and ¹³C signals.

Table 2: Predicted ¹³C NMR Chemical Shifts and DEPT Analysis for 3-Benzyl-4-heptanone

| Carbon Atom | Predicted δ (ppm) | DEPT-135 Signal | DEPT-90 Signal |

| C=O (C4) | >200 | Absent | Absent |

| Aromatic C (quat.) | 135-140 | Absent | Absent |

| Aromatic CH | 125-130 | Positive | Positive |

| C3 (CH) | 50-60 | Positive | Positive |

| Benzylic CH₂ | 40-50 | Negative | Absent |

| Alkyl CH₂ | 20-40 | Negative | Absent |

| Alkyl CH₃ | 10-15 | Positive | Absent |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for functional group identification.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of 3-benzyl-4-heptanone is the strong absorption band due to the carbonyl (C=O) stretch. For a saturated aliphatic ketone, this peak typically appears around 1715 cm⁻¹. spcmc.ac.inlibretexts.orgorgchemboulder.com The presence of the benzyl group does not create conjugation with the carbonyl, so a significant shift from this value is not expected. Other key absorptions include:

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

Aromatic C=C Bending: Peaks in the 1600-1450 cm⁻¹ region correspond to the benzene ring.

C-H Bending: Bending vibrations for CH₂ and CH₃ groups are found in the 1470-1365 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the monosubstituted benzene ring gives a strong, sharp peak around 1000 cm⁻¹.

Carbonyl (C=O) Stretch: The C=O stretch is also visible in the Raman spectrum, though it is typically weaker than in the IR spectrum. cdnsciencepub.com

C-C Backbone: The carbon skeleton of the molecule will produce a series of bands in the fingerprint region (<1500 cm⁻¹).

Table 3: Key Vibrational Frequencies for 3-Benzyl-4-heptanone

| Functional Group | Vibration Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| C=O | Stretch | 1715 (Strong) | 1715 (Moderate) |

| Aromatic C-H | Stretch | 3030-3100 (Moderate) | 3030-3100 (Strong) |

| Aliphatic C-H | Stretch | 2850-2960 (Strong) | 2850-2960 (Strong) |

| Aromatic C=C | Ring Stretch | 1450-1600 (Variable) | 1580-1610, ~1000 (Strong) |

| C-H | Bend | 1365-1470 (Moderate) | Variable |

Chiral Chromatography (GC, HPLC) for Enantiomeric Purity Assessment in Research Samples

The carbon at the C3 position of 3-benzyl-4-heptanone is a stereocenter, meaning the molecule exists as a pair of enantiomers. Chiral chromatography is essential for separating and quantifying these enantiomers to determine the enantiomeric purity of a research sample. google.com

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique for enantiomeric separation. phenomenex.com Separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. scas.co.jp

Stationary Phases: Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and Pirkle-type CSPs are effective for separating a wide range of chiral compounds, including ketones. phenomenex.comhplc.eu Cyclofructan-based CSPs have also shown utility in separating α-aryl ketones. nih.gov

Mobile Phases: The choice between normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) chromatography depends on the specific CSP and the analyte's properties. phenomenex.comscas.co.jp

Chiral Gas Chromatography (GC): For volatile compounds like 3-benzyl-4-heptanone, chiral GC is a powerful alternative.

Stationary Phases: Derivatized cyclodextrins are the most common CSPs for chiral GC. gcms.czgcms.cz These phases form transient diastereomeric inclusion complexes with the enantiomers, leading to different retention times.

Method: The sample is vaporized and passed through a capillary column coated with the CSP. The separated enantiomers are detected as they elute, and the ratio of their peak areas gives the enantiomeric excess (ee).

The selection of the appropriate chiral column and chromatographic conditions is critical and often requires screening several different CSPs and mobile/carrier phases to achieve baseline separation. scas.co.jp

X-ray Crystallography of 3-Benzyl-4-heptanone Derivatives for Solid-State Structure Determination

X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state, including its absolute configuration if a single enantiomer is analyzed. Acyclic ketones like 3-benzyl-4-heptanone are often oils or low-melting solids, making it difficult to obtain single crystals suitable for diffraction experiments.

To overcome this, a common research strategy is to prepare a crystalline derivative. This involves reacting the ketone with a reagent that introduces functionalities prone to forming well-ordered crystals, often through hydrogen bonding or other strong intermolecular interactions.

Derivative Formation: The carbonyl group can be converted into derivatives such as an oxime, hydrazone (e.g., 2,4-dinitrophenylhydrazone), or semicarbazone. These derivatives are typically more crystalline than the parent ketone.

Chiral Derivatizing Agents: To determine the absolute configuration of a single enantiomer, it can be reacted with a chiral derivatizing agent of known absolute configuration. The resulting diastereomer can be crystallized, and its structure determined. The known configuration of the derivatizing agent allows for the assignment of the unknown stereocenter.

Structural Analysis: Once a suitable crystal is obtained, X-ray diffraction analysis yields precise bond lengths, bond angles, and torsional angles. This data provides a complete picture of the molecule's conformation in the solid state and confirms the connectivity established by other spectroscopic methods. While challenging for acyclic ketones, successful crystallographic analyses of derivatives have been reported, providing crucial structural insights. chinesechemsoc.orgnih.govrsc.org

Applications of 3 Benzyl 4 Heptanone in Advanced Organic Synthesis and Natural Product Chemistry

3-Benzyl-4-heptanone as a Versatile Building Block in Multi-Step Synthesis

As a ketone, 3-Benzyl-4-heptanone serves as a foundational unit in a variety of multi-step synthetic pathways. Its utility stems from the reactivity of its carbonyl group and the potential for modifications at the alpha-carbon position. These characteristics allow for its transformation into a range of other functional groups and molecular frameworks. Chemical suppliers list 3-benzyl-4-heptanone as a building block for the pharmaceutical and chemical industries, highlighting its role in the synthesis of more complex molecules. thegoodscentscompany.com

Precursor for Complex Ketones, Alcohols, and Amines

The structure of 3-Benzyl-4-heptanone is amenable to a variety of chemical transformations, making it a precursor for more elaborate molecules.